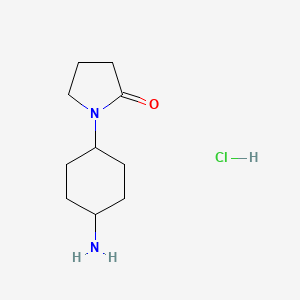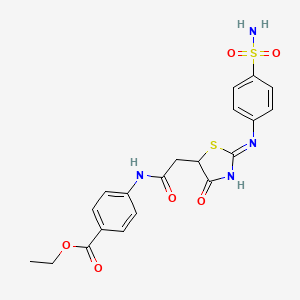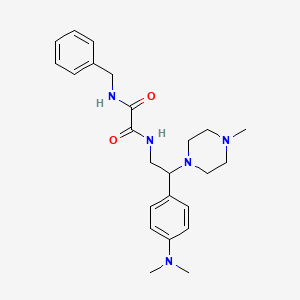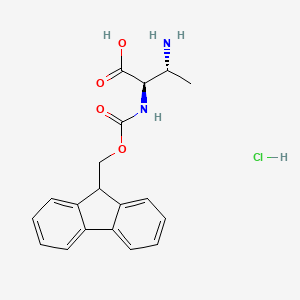
(2R,3R)-3-Amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(2R,3R)-3-Amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid;hydrochloride” is a complex organic molecule. It has a molecular weight of 498.634 g/mol and a molecular formula of C27H34N2O5S . The IUPAC name for this compound is (2R)-2-[[(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)heptanoyl]amino]-4-methylsulfanylbutanoic acid .
Molecular Structure Analysis
The compound has a complex structure with multiple functional groups. It contains a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for the amino group . The compound also contains a butanoic acid group and a methylsulfanyl group .Physical And Chemical Properties Analysis
The compound has a predicted density of 1.2±0.1 g/cm3, a predicted boiling point of 759.6±60.0 °C at 760 mmHg, and a predicted refractive index of 1.581 . It also has a predicted flash point of 413.2±32.9 °C and a predicted logP of 5.40 .Wissenschaftliche Forschungsanwendungen
Synthesis of Enantiomerically Pure Amino Acids
Enantiomerically pure (2S,3R)- and (2S,3S)-2,3-diaminobutyric acids with Fmoc protected α-amino groups and compatibly protected β-amino groups [(2S,3R)- and (2S,3S)-3-(tert-butoxycarbonylamino)-2-(fluoren-9-ylmethoxycarbonylamino)butyric acid] can be synthesized from L-threonine and L-allothreonine via the Mitsunobu reaction, highlighting the chemical's role in the preparation of enantiomerically pure and protected amino acids for peptide synthesis (Schmidt et al., 1992).
Protection of Hydroxy-Groups
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a key component of (2R,3R)-3-Amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid; hydrochloride, is utilized to protect hydroxy-groups in conjunction with a variety of acid- and base-labile protecting groups, demonstrating its significant role in the synthesis of complex molecules, including nucleic acid fragments (Gioeli & Chattopadhyaya, 1982).
Preparation of Amino Acid Chlorides
(2R,3R)-3-Amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid; hydrochloride is instrumental in the preparation of N-9-Fluorenylmethoxycarbonyl-(Fmoc) amino-acid chlorides, showcasing its utility in generating intermediates for further chemical synthesis (Chen, Lee, & Benoiton, 2009).
Synthesis of N-alkylhydroxamic Acids
The chemical is used in the synthesis of N-alkylhydroxamic acids, indicating its applicability in the creation of a variety of structurally diverse compounds for potential biological and pharmaceutical applications (Mellor & Chan, 1997).
Biomedical Research and Industry
Fluorenylmethoxycarbonyl (Fmoc) amino acids, including (2R,3R)-3-Amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid; hydrochloride, have garnered interest in biomedical research and industry, particularly for the design and development of hydrogelators, biomaterials, and therapeutics. The comprehensive summary of noncovalent interactions and supramolecular features in recognition of these properties emphasizes the significance of Fmoc amino acids in the field (Bojarska et al., 2020).
Eigenschaften
IUPAC Name |
(2R,3R)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4.ClH/c1-11(20)17(18(22)23)21-19(24)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16;/h2-9,11,16-17H,10,20H2,1H3,(H,21,24)(H,22,23);1H/t11-,17-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STRWBJXRVZOMPN-SQGKJIAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R)-3-Amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-chloro-6-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2708758.png)
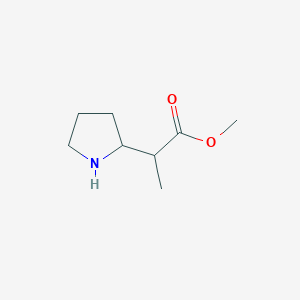
![3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B2708761.png)
![2-(4-Ethoxyphenyl)-1-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2708766.png)
![N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2708769.png)
![N'-[(Z)-(4-fluorophenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide](/img/structure/B2708770.png)

